5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide
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Overview
Description
5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a phenyl group attached to the imidazo[2,1-b]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethyl acetate and may be carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing moderate activity against kidney cancer cells.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for further biological studies.
Materials Science: Its unique structure and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced cell growth .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A partially hydrogenated imidazo[2,1-b][1,3]thiazole derivative known for its anthelmintic properties.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN2OS.BrH/c18-14-8-6-13(7-9-14)17(21)12-19(15-4-2-1-3-5-15)16-20(17)10-11-22-16;/h1-9,21H,10-12H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMVQXLGTCXDRI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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